(5-Methyl-1-benzofuran-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHJWZLDJYOZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165737-47-3 | |
| Record name | (5-methyl-1-benzofuran-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylbenzofuran.
Functionalization: The benzofuran ring is functionalized at the 2-position through a formylation reaction to introduce a formyl group.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Recent studies have highlighted the role of benzofuran derivatives, including (5-Methyl-1-benzofuran-2-yl)methanamine, in the development of antipsychotic medications. Research indicates that compounds with similar structures exhibit selective agonism at serotonin receptors, particularly the 5-HT receptor. For instance, derivatives have shown significant activity in models of amphetamine-induced hyperactivity, suggesting potential therapeutic benefits for treating schizophrenia and other psychotic disorders .
2. Antibacterial Properties
The compound has also been investigated for its antibacterial properties. It is part of a broader class of compounds that target bacterial enzymes like FabI in Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .
Biological Research Applications
1. Neuropharmacology
The structure of this compound suggests it may interact with various neurotransmitter systems. Studies have focused on its effects on serotonin receptor pathways, which are crucial for mood regulation and have implications in treating depression and anxiety disorders .
2. Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has revealed how modifications to the benzofuran core can enhance potency and selectivity at specific receptors. This knowledge is vital for designing more effective drugs with fewer side effects .
Material Science Applications
1. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to be used in the synthesis of more complex molecules, including spirocyclic compounds that are important in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of (5-Methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituted Benzofuran Derivatives
- The hydrochloride salt improves solubility, a critical factor for bioavailability .
- [(2~{S})-5-Chloranyl-2-phenyl-3~{H}-1-benzofuran-2-yl]methanamine : Incorporates a chlorine atom at the 5-position and a chiral phenyl group at the 2-position. The stereochemistry (S-configuration) may influence enantioselective interactions with biological targets .
- (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine : Features a partially saturated benzofuran ring (dihydrobenzofuran) and a 4-methoxyphenyl group. The reduced aromaticity of the dihydrobenzofuran may modulate metabolic stability .
Furan and Thiophene Analogues
- (5-Phenylfuran-2-yl)methanamine derivatives : These compounds replace the benzofuran core with a simpler furan ring and a phenyl substituent at the 5-position. Such derivatives have been synthesized via Suzuki cross-coupling and evaluated as Sirtuin 2 inhibitors, demonstrating IC₅₀ values in the micromolar range .
- 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine : Substitutes the benzofuran system with a thiophene ring, introducing sulfur into the heterocycle. Thiophene-containing analogs often exhibit distinct electronic properties compared to oxygen-containing furans, affecting receptor binding .
Complex Hybrid Structures
- CM-579 (6-Methoxy-2-(5-methyl-2-furyl)-N-[(1-methyl-4-piperidyl)methyl]quinolin-4-amine): Integrates a quinoline core with a 5-methylfuran moiety and a piperidine-methylamine side chain. This compound acts as a dual inhibitor of G9a and DNMTs in hematopoietic cells, highlighting the versatility of benzofuran/furan-amine hybrids in epigenetic modulation .
Biological Activity
(5-Methyl-1-benzofuran-2-yl)methanamine, a benzofuran derivative, has garnered interest in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Overview of Benzofuran Derivatives
Benzofuran and its derivatives, including this compound, are known for their wide range of biological and pharmacological activities. These compounds have been studied for their antimicrobial, anti-tumor, anti-oxidative, and anti-viral properties. The unique structure of this compound, with both methyl and methanamine groups, contributes to its distinct chemical and biological properties.
Target Interactions
This compound interacts with various biological targets that are clinically relevant. The compound is believed to modulate pathways involved in cancer progression and neurodegenerative diseases by inhibiting specific enzymes such as sirtuins .
Mode of Action
The compound exhibits several modes of action:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-cancer Properties : Inhibits cancer cell proliferation through apoptosis induction.
- Antioxidant Effects : Reduces oxidative stress by scavenging free radicals.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has improved bioavailability compared to other benzofuran derivatives. This enhancement is crucial for its therapeutic potential, allowing for more effective dosing regimens in clinical settings.
Case Studies
-
Antimicrobial Efficacy :
- A study reported that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Cytotoxicity Against Cancer Cells :
- Sirtuin Inhibition :
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl and methanamine groups | Antimicrobial, anti-cancer |
| 2-Methylbenzofuran | Lacks methanamine group | Limited biological activity |
| Benzofuran | Parent compound without substituents | Lower activity compared to derivatives |
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps include:
- Computational modeling : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to predict bond angles, torsional strain, and electrostatic potential surfaces. Compare with experimental data to resolve discrepancies in substituent orientation .
What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Q. Data Analysis Focus
- Dynamic NMR studies : Perform variable-temperature NMR to detect conformational exchange broadening. For example, amine proton splitting at 298 K may coalesce at higher temperatures, indicating rotational barriers.
- Solvent effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃ to assess amine proton shielding differences .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Q. Advanced Research Focus
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to enhance binding affinity to serotonin receptors, as seen in structurally related benzofuranamines .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr95 in 5-HT₂A receptors). Validate via in vitro assays (e.g., cAMP inhibition in HEK293 cells) .
What in vitro models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?
Q. Methodological Focus
- Hepatic metabolism : Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolic stability and identify CYP450 isoforms involved in N-demethylation.
- Blood-brain barrier (BBB) penetration : Assess permeability via MDCK-MDR1 monolayers; compare logP (experimental vs. predicted) to optimize lipophilicity .
- Cytotoxicity screening : Employ MTT assays in HepG2 cells with IC₅₀ determination, noting thresholds >100 μM for low toxicity .
How can solubility and formulation challenges be addressed in preclinical studies?
Q. Experimental Design Focus
- Co-solvent systems : Use PEG-400/water (30:70 v/v) to enhance aqueous solubility. Measure via shake-flask method at 25°C and validate with Hansen solubility parameters .
- Salt formation : Screen with hydrochloric or tartaric acid to improve crystallinity and bioavailability. Monitor pH-dependent stability (pH 1.2–7.4) .
What analytical techniques validate purity and degradation products under stressed conditions?
Q. Quality Control Focus
- Forced degradation studies : Expose to heat (80°C), UV light (254 nm), and oxidative (H₂O₂) conditions. Analyze via UPLC-PDA-MS to identify degradation pathways (e.g., oxidation of the benzofuran ring) .
- Chiral purity : Use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phase to resolve enantiomeric impurities .
How does steric hindrance from the 5-methyl group influence reactivity in cross-coupling reactions?
Q. Mechanistic Focus
- Buchwald-Hartwig amination : Compare yields with/without methyl substitution. Steric effects reduce coupling efficiency by ~20% when using bulky ligands (XPhos vs. SPhos) .
- DFT calculations : Analyze transition states to quantify energy barriers for aryl halide oxidative addition, correlating with experimental TOF (turnover frequency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
